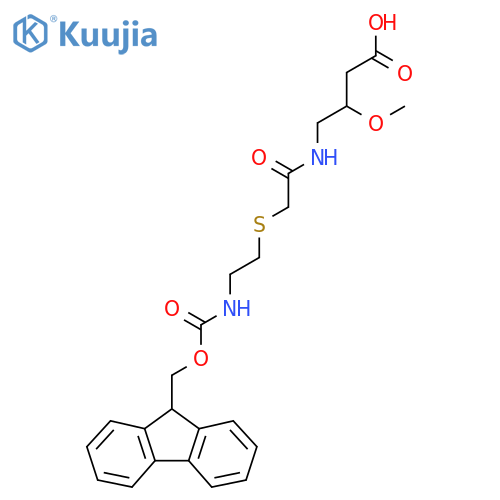

Cas no 2172288-42-3 (4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid)

4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid

- EN300-1541234

- 4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid

- 2172288-42-3

-

- インチ: 1S/C24H28N2O6S/c1-31-16(12-23(28)29)13-26-22(27)15-33-11-10-25-24(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-15H2,1H3,(H,25,30)(H,26,27)(H,28,29)

- InChIKey: CYUGBMVHZBDDLR-UHFFFAOYSA-N

- ほほえんだ: S(CC(NCC(CC(=O)O)OC)=O)CCNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 472.16680779g/mol

- どういたいしつりょう: 472.16680779g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 13

- 複雑さ: 641

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 139Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1541234-10.0g |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1541234-500mg |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1541234-5000mg |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 5000mg |

$9769.0 | 2023-09-26 | ||

| Enamine | EN300-1541234-0.25g |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1541234-5.0g |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1541234-1.0g |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1541234-250mg |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 250mg |

$3099.0 | 2023-09-26 | ||

| Enamine | EN300-1541234-1000mg |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1541234-10000mg |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1541234-2.5g |

4-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetamido)-3-methoxybutanoic acid |

2172288-42-3 | 2.5g |

$6602.0 | 2023-06-05 |

4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acidに関する追加情報

4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic Acid: A Comprehensive Overview

The compound with CAS number 2172288-42-3, named 4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid, is a highly specialized organic molecule with significant applications in the field of drug discovery and chemical synthesis. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a sulfanyl (thioether) linkage, and a methoxy substituent. These structural features make it a valuable tool in peptide synthesis and medicinal chemistry.

Recent advancements in chemical synthesis have highlighted the importance of such compounds in constructing bioactive molecules. The Fmoc group, in particular, has been extensively studied for its role as a protecting group in peptide synthesis. Researchers have demonstrated that the Fmoc group can be efficiently removed under mild conditions, making it ideal for use in multi-step synthesis protocols. This property has been leveraged in the development of novel therapeutic agents, including peptide-based drugs and vaccines.

The structure of 4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid also incorporates a sulfanyl group, which plays a critical role in stabilizing the molecule's conformation. This group has been shown to enhance the molecule's solubility and bioavailability, making it an attractive candidate for drug delivery systems. Furthermore, the methoxy substituent introduces additional functionality, allowing for further chemical modifications to tailor the molecule's properties.

Recent studies have explored the use of this compound in the synthesis of bioconjugates and targeted drug delivery systems. For instance, researchers have utilized its unique structure to develop nanoparticles that can selectively deliver therapeutic agents to specific tissues. These findings underscore the potential of this compound in advancing personalized medicine and improving treatment outcomes.

In addition to its applications in drug discovery, this compound has also found utility in analytical chemistry. Its ability to act as a stabilizing agent in complex mixtures has made it a valuable tool in chromatographic separations and mass spectrometry analyses. This versatility further highlights its importance in modern chemical research.

From a synthetic standpoint, the preparation of 4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid involves a series of carefully optimized reactions. The incorporation of the Fmoc group requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

The physical properties of this compound, including its melting point, solubility, and stability under various conditions, have been extensively characterized. These studies have provided valuable insights into its behavior under different environmental conditions, which is crucial for its application in real-world scenarios.

In conclusion, 4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid is a versatile and valuable compound with wide-ranging applications in chemistry and pharmacology. Its unique structure and functional groups make it an essential tool for researchers working on drug discovery, chemical synthesis, and advanced materials science.

2172288-42-3 (4-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethylsulfanyl}acetamido)-3-methoxybutanoic acid) 関連製品

- 2751603-46-8((3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride)

- 2172558-72-2(2-1-(oxolan-2-ylmethyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2138141-68-9(2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)

- 2640946-69-4(4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-2,6-dimethylpyrimidine)

- 1354023-63-4(Tert-butyl 3-[[[(2S)-2-amino-3-methylbutanoyl]-cyclopropylamino]methyl]pyrrolidine-1-carboxylate)

- 1174886-25-9(2-(4-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid)

- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)

- 74331-70-7(2-Ethynyl-1,4-dimethylbenzene)

- 1807261-55-7(2-Chloro-5-difluoromethoxy-3-fluorotoluene)

- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)